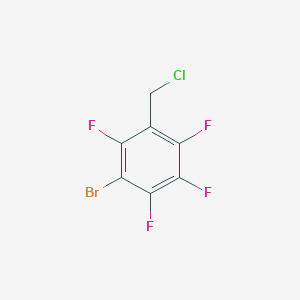

3-Bromo-2,4,5,6-tetrafluorobenzylchloride

Übersicht

Beschreibung

3-Bromo-2,4,5,6-tetrafluorobenzylchloride is a chemical compound with the molecular formula C7H2BrClF4. It is characterized by the presence of bromine, chlorine, and four fluorine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylchloride typically involves the halogenation of a tetrafluorobenzene derivative. One common method is the bromination of 2,4,5,6-tetrafluorobenzyl chloride using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Benzylic Position

The benzylic chloride is highly reactive toward nucleophilic substitution (SN2 mechanism) due to the electron-withdrawing effects of adjacent fluorine atoms, which polarize the C-Cl bond. Common nucleophiles include:

Reduction Reactions

The benzylic chloride can undergo reduction to form hydrocarbons or alcohols under specific conditions:

| Reducing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | 3-bromo-2,4,5,6-tetrafluorotoluene | 280°C, solvent-free | ~60–70% | |

| LiAlH₄ | 3-bromo-2,4,5,6-tetrafluorobenzyl alcohol | Anhydrous ether, 0°C | >80% |

Coupling Reactions

The bromine substituent enables cross-coupling reactions, while the benzylic chloride may participate in alkylation:

Elimination Reactions

Strong bases can induce dehydrohalogenation to form styrene analogs:

| Base | Product | Conditions | Notes |

|---|---|---|---|

| DBU | 3-bromo-2,4,5,6-tetrafluorostyrene | Reflux in DMF | Fluorine withdraws electron density, facilitating elimination. |

| KOtBu | Same as above | Anhydrous THF, 60°C | Steric effects may limit yield. |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs electrophiles to meta/para positions relative to bromine:

Functional Group Interconversion

The chloride can be transformed into other functionalities:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Hydrolysis | H₂O, AgNO₃ | 3-bromo-2,4,5,6-tetrafluorobenzoic acid | Requires harsh conditions (reflux, 24h). |

| Aminolysis | NH₃ (aq) | 3-bromo-2,4,5,6-tetrafluorobenzyl amine | Low yield due to competing hydrolysis. |

Key Mechanistic Insights:

-

Fluorine Effects : The tetrafluoro substituents increase the electrophilicity of the benzylic carbon while deactivating the aromatic ring toward EAS .

-

Bromine Utility : The bromine atom serves as a handle for cross-coupling reactions, enabling diversification of the aromatic core .

-

Steric Hindrance : Crowding at the 2,4,5,6-positions may slow bimolecular reactions (e.g., SN2) but favor elimination pathways .

Data Limitations:

Direct experimental data on 3-bromo-2,4,5,6-tetrafluorobenzyl chloride are scarce in the literature. The above analysis extrapolates from reactions of structurally similar compounds (e.g., pentafluorobenzyl chloride , tetrafluorobenzoic acid derivatives ). Further validation via targeted studies is recommended.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

3-Bromo-2,4,5,6-tetrafluorobenzylchloride is frequently used as an intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for selective reactions that can yield various derivatives useful in pharmaceuticals and agrochemicals.

Pharmaceutical Development

Research indicates that compounds similar to this compound are being investigated for their potential as pharmaceutical agents. For instance, halogenated benzyl derivatives have been studied for their activity against specific cancer cell lines and as inhibitors of key enzymes involved in disease processes .

Material Science

In material science, fluorinated compounds are valued for their thermal stability and chemical resistance. This compound can be utilized in the development of advanced materials such as coatings and polymers that require enhanced durability .

Agricultural Chemicals

Halogenated compounds play a crucial role in the formulation of pesticides and herbicides. The unique properties of this compound may contribute to the efficacy and environmental stability of agricultural chemicals .

Data Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Synthesis | Intermediate for synthesizing fluorinated derivatives | Pharmaceuticals and agrochemicals |

| Pharmaceutical Research | Investigated for anticancer properties | Inhibitors for cancer cell lines |

| Material Science | Development of stable coatings and polymers | High-performance materials |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Enhanced efficacy and environmental stability |

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal explored the synthesis of a series of bromo-fluorinated compounds using this compound as a key intermediate. The resulting compounds demonstrated significant activity against various cancer cell lines, indicating potential therapeutic applications .

Case Study 2: Material Science Innovations

Research conducted on the incorporation of fluorinated compounds into polymer matrices revealed that materials synthesized with this compound exhibited superior thermal stability compared to non-fluorinated counterparts. This finding supports the use of such compounds in high-performance applications .

Wirkmechanismus

The mechanism of action of 3-Bromo-2,4,5,6-tetrafluorobenzylchloride involves its reactivity towards nucleophiles and electrophiles The presence of electron-withdrawing fluorine atoms makes the benzene ring highly reactive, facilitating various chemical transformations

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has similar fluorine substitution but includes a trifluoromethyl group instead of a bromine atom.

1-Bromo-2,4,5-trifluorobenzene: This compound lacks one fluorine atom compared to 3-Bromo-2,4,5,6-tetrafluorobenzylchloride.

Uniqueness

This compound is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and multiple fluorine atoms makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

3-Bromo-2,4,5,6-tetrafluorobenzylchloride (CAS No. 292621-52-4) is a halogenated aromatic compound with a molecular formula of C7H2BrClF4 and a molecular weight of 277.44 g/mol. Its unique chemical structure, characterized by multiple fluorine and bromine substituents, positions it as a compound of interest in various biological studies, particularly in antimicrobial and anticancer research.

The compound's structure includes a benzyl group substituted with four fluorine atoms and one bromine atom, which enhances its reactivity and potential biological activity. The presence of these halogens can influence the compound's lipophilicity and interaction with biological targets.

Cytotoxicity

The cytotoxic effects of halogenated benzyl compounds have been explored in various cancer cell lines. Although direct studies on this specific compound are sparse, related compounds have exhibited cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antimycobacterial Screening

In a comparative study of several halogenated compounds against Mycobacterium aurum and M. tuberculosis, it was found that certain fluorinated derivatives inhibited bacterial growth at concentrations ranging from 36 to 71 µM . This indicates potential for further investigation into the antimycobacterial activity of this compound.

Case Study 2: Structural Activity Relationship (SAR)

A study focusing on the SAR of halogenated benzothiazoles revealed that the introduction of bromine and fluorine significantly increased antimicrobial potency . This finding supports the hypothesis that this compound could exhibit enhanced biological activity due to its halogen substitutions.

Research Findings Summary

The following table summarizes key findings related to the biological activity of halogenated compounds similar to this compound:

| Compound Name | Target Pathogen/Cell Line | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Halogenated Benzothiazole | M. tuberculosis H37Rv | 0.7 µg/mL | Inhibition of cell wall synthesis |

| Fluorinated Benzothiazole | M. aurum DSM 43999 | 36 - 71 µM | Induction of apoptosis |

| Related Halogenated Compounds | Various cancer cell lines | Variable | Cell cycle arrest |

Eigenschaften

IUPAC Name |

1-bromo-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-3-4(10)2(1-9)5(11)7(13)6(3)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJVCDLDDPSNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)Br)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590719 | |

| Record name | 1-Bromo-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-52-4 | |

| Record name | 1-Bromo-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.